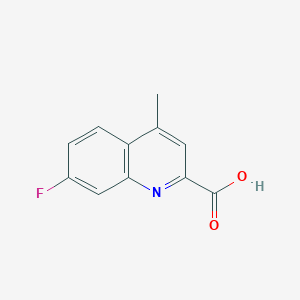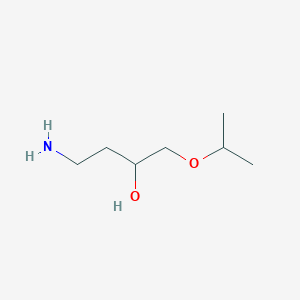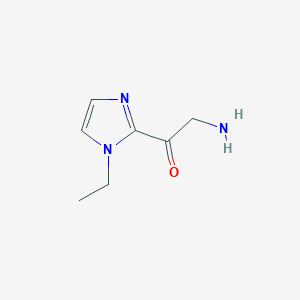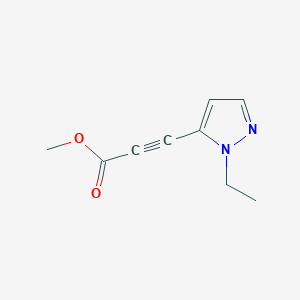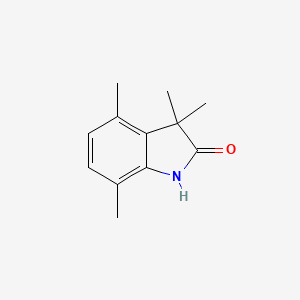
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is a derivative of quinolin-2-one, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of four methyl groups at positions 3, 3, 4, and 7 on the quinolin-2-one core structure, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate 4-hydroxyquinolin-2-ones with aldehydes under basic conditions. For example, the reaction of 4-hydroxy-2(1H)-quinolinone with acetaldehyde in the presence of diethylamine as a base in refluxing benzene can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. One such method is the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with minimal by-products, making it a greener alternative to conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert it to dihydroquinolin-2-one derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the replication of certain viruses by interfering with viral enzymes or proteins. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and preventing the virus from replicating .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2-one: The parent compound with a similar core structure but without the additional methyl groups.
4-Hydroxyquinolin-2-one: A derivative with a hydroxyl group at position 4, known for its biological activities.
3,4-Dihydroquinolin-2-one: A reduced form of quinolin-2-one with hydrogen atoms added at positions 3 and 4.
Uniqueness
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can significantly influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and biological targets.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3,3,4,7-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-6-8(2)10-9(7)12(3,4)11(14)13-10/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
RTIJVQHVSHBAOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)NC(=O)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



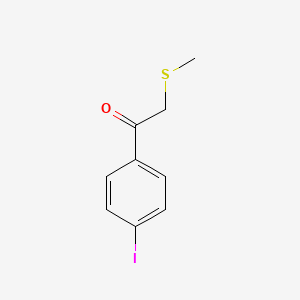

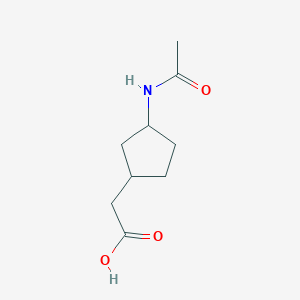
(propan-2-yl)amine](/img/structure/B13173182.png)
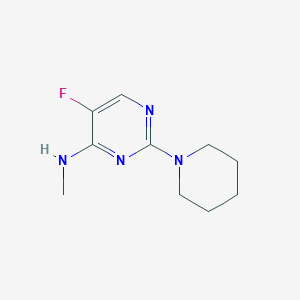
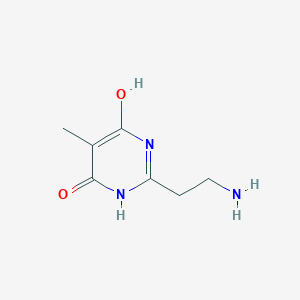
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
